molecular formula C17H20N2O4 B7549963 butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate

butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate

Cat. No. B7549963
M. Wt: 316.35 g/mol
InChI Key: ILDZYGSSKJYCCZ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate, also known as BOC-ONB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites. This results in the inhibition of the enzyme's activity, leading to a decrease in the production of the target molecule.
Biochemical and Physiological Effects:
butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, proteases, and phosphodiesterases, which are involved in various cellular processes. butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate in scientific research. One direction is the development of new compounds based on butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate for the treatment of various diseases, including cancer and neurological disorders. Another direction is the use of butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate as a tool for the study of enzyme activity and function. Additionally, the development of new synthesis methods for butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate and its derivatives could lead to more efficient and cost-effective production methods.

Synthesis Methods

Butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate can be synthesized through a multi-step reaction process that involves the condensation of 4-aminobenzoic acid with ethyl cyanoacetate, followed by the esterification of the resulting product with butyl alcohol. The final step involves the reaction of the ester with O-(2-nitrobenzyl)hydroxylamine in the presence of a base. This results in the formation of butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate as a white solid.

Scientific Research Applications

Butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate has been found to have potential applications in various scientific research fields, including drug discovery, chemical biology, and bioanalytical chemistry. It has been used as a building block for the synthesis of other compounds, such as inhibitors of protein kinases, proteases, and phosphodiesterases. butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate has also been used as a fluorescent probe for the detection of enzymes and other biomolecules.

properties

IUPAC Name

butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-5-10-23-16(20)13-6-8-15(9-7-13)19-12-14(11-18)17(21)22-4-2/h6-9,12,19H,3-5,10H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDZYGSSKJYCCZ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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